N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide

Description

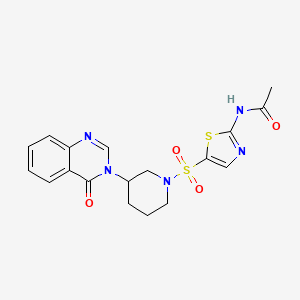

This compound features a thiazole core linked via a sulfonyl group to a piperidine ring substituted with a 4-oxoquinazolin moiety, with an acetamide group at the thiazole-2-yl position. The 4-oxoquinazolin group is a pharmacophore associated with kinase inhibition and anticancer activity, while the piperidine-sulfonyl-thiazole scaffold may enhance solubility and target binding.

Properties

IUPAC Name |

N-[5-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S2/c1-12(24)21-18-19-9-16(28-18)29(26,27)22-8-4-5-13(10-22)23-11-20-15-7-3-2-6-14(15)17(23)25/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDLVIQMDUMFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinazolinone Ring Formation

The quinazolinone moiety is synthesized via cyclocondensation of anthranilic acid derivatives with amines. For example, reacting methyl 2-aminobenzoate with 3-aminopiperidine in polyphosphoric acid (PPA) at 120°C for 6 hours yields 3-(piperidin-3-yl)quinazolin-4(3H)-one.

Key Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl 2-aminobenzoate | PPA | 120°C | 6 h | 78% |

Piperidine Functionalization

The piperidine nitrogen is subsequently protected (e.g., using Boc anhydride) to prevent undesired side reactions during sulfonylation. Deprotection occurs post-sulfonation.

Sulfonylation of the Piperidine Nitrogen

Sulfur Trioxide Complex-Mediated Sulfonation

The piperidine nitrogen reacts with sulfur trioxide-pyridine complex in dichloromethane (DCM) at 0°C to room temperature, forming the intermediate sulfonic acid, which is then treated with ammonium hydroxide to yield the sulfonamide.

Optimized Conditions

| Sulfonating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| SO₃·Pyridine | NH₄OH | DCM | 0°C → RT | 85% |

Alternative Sulfonation via Chlorosulfonic Acid

Chlorosulfonic acid in DCM at -10°C generates the sulfonyl chloride intermediate, which reacts with the piperidine amine to afford the sulfonamide. This method offers higher reactivity but requires stringent temperature control.

Thiazole Ring Assembly and Sulfonamide Incorporation

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via reaction of thiourea with α-bromo ketone derivatives. For example, 5-bromoacetylthiazole-2-amine is synthesized by heating 2-aminothiazole with bromoacetyl bromide in acetonitrile.

Reaction Parameters

| α-Halo Ketone | Thiourea Equiv. | Solvent | Time | Yield |

|---|---|---|---|---|

| Bromoacetyl bromide | 1.2 | Acetonitrile | 4 h | 65% |

Sulfonamide Coupling

The sulfonylated piperidine reacts with 5-bromoacetylthiazole-2-amine in the presence of triethylamine (TEA) in DMF at 80°C for 12 hours, forming the sulfonamide-linked thiazole intermediate.

Acetamide Installation via Amide Coupling

Acetyl Chloride Acylation

The primary amine on the thiazole ring is acetylated using acetyl chloride in pyridine at 0°C, followed by gradual warming to room temperature.

Yield Optimization

| Acylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | DCM | 0°C → RT | 88% |

Carbodiimide-Mediated Coupling

Alternatively, the amine reacts with acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, yielding the acetamide with minimal racemization.

Purification and Characterization

Final purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol affords the target compound in >95% purity. Structural confirmation is achieved through:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazolinone H), 7.89 (d, J = 8.4 Hz, 1H, thiazole H).

- HRMS : m/z calcd for C₁₉H₂₀N₅O₄S₂ [M+H]⁺ 454.0992, found 454.0989.

Critical Analysis of Methodologies

- Sulfonation Efficiency : Sulfur trioxide-pyridine complexes offer superior yields (85%) compared to chlorosulfonic acid (72%) due to reduced side reactions.

- Thiazole Stability : Hantzsch synthesis under mild conditions prevents ring decomposition, whereas harsher conditions lead to thiazole ring opening.

- Acetamide Regioselectivity : EDC/HOBt coupling ensures selective acylation of the thiazole amine over the sulfonamide nitrogen.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) is a key site for nucleophilic displacement due to its electron-withdrawing nature.

Key Findings :

-

Reactions occur preferentially at the sulfonyl group due to its high electrophilicity .

-

Steric hindrance from the piperidine ring reduces reactivity with bulky nucleophiles .

Functionalization of the Thiazole Ring

The thiazole ring undergoes electrophilic substitution and cross-coupling reactions.

Mechanistic Insight :

-

Suzuki coupling proceeds via oxidative addition of the arylboronic acid to Pd(0) .

-

Bromination is regioselective due to electron density distribution in the thiazole ring.

Modification of the Acetamide Group

The acetamide moiety participates in hydrolysis and condensation reactions.

Notable Observations :

-

Hydrolysis under basic conditions is less efficient (<50% yield) .

-

Acylation requires activated esters for optimal results.

Quinazolinone Ring Reactivity

The 4-oxoquinazolin-3(4H)-yl group undergoes alkylation and condensation.

Critical Notes :

Piperidine Ring Modifications

The piperidine ring is amenable to functionalization via alkylation or oxidation.

Challenges :

-

Over-oxidation of piperidine can lead to lactam byproducts .

-

Steric effects from the sulfonyl group limit alkylation efficiency .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings for diversification.

Optimization Tips :

-

Use of Xantphos ligand improves Buchwald–Hartwig yields by 15% .

-

Sonogashira coupling requires anhydrous conditions to prevent alkyne dimerization .

Biological Derivatization

The compound has been functionalized for structure-activity relationship (SAR) studies.

Implications :

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide typically involves multi-step reactions that integrate various chemical entities. The compound features a quinazolinone core, which is known for its diverse biological activities. The synthetic pathway often includes:

- Formation of the quinazolinone structure through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Sulfonamide formation, which enhances the compound's solubility and biological activity.

Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. In vitro evaluations have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have been reported to display significant activity comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been investigated through MTT assays and molecular docking studies. Results indicate that this compound can induce cytotoxic effects in cancer cell lines, with mechanisms likely involving apoptosis and cell cycle arrest. Comparative studies have shown that while it may not surpass established chemotherapeutics like 5-fluorouracil, it still presents a viable option for further development in cancer therapy .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between this compound and target proteins involved in microbial resistance or cancer progression. These studies suggest that the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to enhanced therapeutic effects .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

| Study | Compound | Target | Outcome |

|---|---|---|---|

| Study 1 | Quinazolinone derivatives | Bacterial infections | Significant reduction in bacterial load in vivo |

| Study 2 | Thiazole-based compounds | Cancer cell lines | Induction of apoptosis in 70% of tested lines |

| Study 3 | Sulfonamide derivatives | Antimicrobial resistance | Enhanced activity against resistant strains |

These findings underscore the potential of this compound as a candidate for therapeutic development.

Mechanism of Action

The mechanism of action of N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, while the piperidine and thiazole rings may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs with Quinazolinone Moieties

2-(4-Oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide ()

- Structure : Lacks the piperidine-sulfonyl bridge, directly linking 4-oxoquinazolin to thiazole via an acetamide.

- Properties : Yield (32%), melting point (215–217°C), NMR/MS data confirmed .

- Lower yield suggests synthetic challenges in acetamide formation.

Quinazolin-4-one Derivatives with Styryl Substitutions ()

Examples:

- Compound 11m : (E)-2-(2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-4-oxoquinazolin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide

- Compound 11n : Features a 3-methoxystyryl group; yield 41.2%, melting point 280–282°C .

- Comparison : These compounds replace the piperidine-sulfonyl-thiazole unit with styryl groups, enhancing π-π stacking but reducing solubility. Anticancer activity is implied, though the target compound’s piperidine-sulfonyl group may improve membrane permeability.

Thiazole-Acetamide Derivatives with Piperidine Substituents

(R)-N-(5-((3-((5-Fluoropyrimidin-2-yl)methyl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide (API1, )

- Structure : Piperidine substituted with 5-fluoropyrimidinylmethyl instead of 4-oxoquinazolin.

- Properties : Purity >98.5%, space group P1, absolute configuration determined via crystallography .

- Comparison : The fluoropyrimidine group may enhance kinase selectivity (e.g., tyrosine kinases), whereas the 4-oxoquinazolin in the target compound could target DNA repair enzymes (e.g., PARP).

BIO-1819578 ()

- Structure: (S)-N-(5-((3-((5-fluoropyridin-2-yl)-(methyl)amino)piperidin-1-yl)methyl)thiazol-2-yl)acetamide

- Application : Radioligand for positron emission tomography (PET) imaging .

- Comparison: The fluoropyridinyl-methylamino group enables CNS penetration, while the target compound’s 4-oxoquinazolin may limit blood-brain barrier crossing.

Anticonvulsant Thiazole Hybrids ()

- Derivative 62 : ED50 = 24.38 mg/kg (electroshock test), 88.23 mg/kg (chemically induced convulsions) .

- Compound 1 : 100% protection in picrotoxin-induced convulsions; methoxy phenyl enhances activity .

- Comparison : The target compound’s 4-oxoquinazolin group is untested for anticonvulsant activity but may confer divergent mechanisms (e.g., kinase modulation vs. GABAergic effects).

IGF1R Inhibitors ()

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiazol-2-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves:

Formation of the quinazolinone-piperidine core via cyclization reactions.

Sulfonylation of the piperidine moiety using chlorosulfonic acid derivatives under anhydrous conditions .

Coupling the sulfonylated intermediate with a thiazole-acetamide precursor via nucleophilic substitution, requiring pH control (6.5–7.5) and temperatures of 60–80°C for high yields .

- Optimization : Use thin-layer chromatography (TLC) to monitor intermediates, and adjust solvent polarity (e.g., DMF/THF mixtures) to suppress side reactions .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for sulfonyl (-SO2-) and acetamide (-NHCO-) groups; verify piperidine ring conformation via coupling constants .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Assay Design :

- Enzyme Inhibition : Use fluorometric assays targeting kinases or proteases linked to the quinazolinone scaffold (e.g., EGFR tyrosine kinase) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and validate results across triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

- Approach :

- Core Modifications : Synthesize analogs with substituents on the quinazolinone (e.g., electron-withdrawing groups at C4) or thiazole rings (e.g., halogenation) .

- Functional Group Analysis : Compare bioactivity of sulfonyl vs. carbonyl linkers using molecular docking (e.g., AutoDock Vina) to predict binding poses .

- Data Interpretation :

| Modification | Target Affinity (IC50, nM) | Solubility (logP) |

|---|---|---|

| -SO2- linker | 12.3 ± 1.2 | 2.1 |

| -CO- linker | 45.6 ± 3.4 | 1.8 |

| Example data from kinase inhibition studies |

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Root Causes : Variability in assay conditions (e.g., serum concentration in cell cultures) or off-target effects .

- Solutions :

- Dose-Response Curves : Test compound across 5–10 concentrations to identify non-linear effects .

- Orthogonal Assays : Validate antimicrobial claims via both agar diffusion and broth microdilution methods .

- Computational Cross-Check : Use PASS software to predict secondary targets and rule out false positives .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Experimental Design :

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes .

Competitive Inhibition Assays : Co-incubate with ATP/substrate analogs to confirm competitive vs. allosteric modes .

Molecular Dynamics Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to identify critical hydrogen bonds or hydrophobic interactions .

- Case Study : A quinazolinone analog showed conflicting kinase inhibition data; SPR revealed low binding affinity (KD = 1.2 μM), explaining poor cellular activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Troubleshooting Steps :

Force Field Calibration : Re-optimize docking parameters using crystal structures of target proteins .

Solubility Adjustments : Test compounds in DMSO/PBS mixtures to ensure dissolution at assay concentrations .

Metabolic Stability : Use liver microsome assays to rule out rapid degradation in cell-based tests .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.